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Introduction
Sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), is a

critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] It

catalyzes the phosphorylation of sedoheptulose to sedoheptulose-7-phosphate (S7P), a key

intermediate in cellular metabolism.[2][3][4][5] SHPK plays a crucial role in maintaining cellular

homeostasis and has been implicated in regulating immune responses, making it an attractive

target for drug discovery and development.[1] A robust and reliable assay for SHPK activity is

essential for screening potential inhibitors, understanding its enzymatic mechanism, and

elucidating its role in various physiological and pathological processes.

These application notes provide detailed protocols for three distinct methods to measure

sedoheptulose kinase activity: a continuous spectrophotometric coupled-enzyme assay, a

radiometric assay using radiolabeled ATP, and a highly sensitive liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method for the direct quantification of the reaction product.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the relevant metabolic pathway and the general workflows for

the described assays.
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Sedoheptulose kinase in the pentose phosphate pathway.
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General workflows for SHPK activity assays.

Quantitative Data Summary
The following tables summarize key quantitative data for human sedoheptulose kinase.

Table 1: Michaelis-Menten Constants

Substrate Km (µM)

Sedoheptulose 134 ± 9

ATP 180 ± 8

Data obtained from ADP accumulation assays.[6]

Table 2: Optimal Reaction Conditions

Parameter Optimal Value

pH 8.5

Temperature 37°C

Experimental Protocols
Protocol 1: Continuous Spectrophotometric Coupled-
Enzyme Assay
This assay continuously measures SHPK activity by coupling the production of ADP to the

oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[7][8][9][10][11]

This method is suitable for kinetic studies and high-throughput screening.

Materials:

Recombinant human sedoheptulose kinase (SHPK)

Sedoheptulose
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Adenosine triphosphate (ATP)

Phosphoenolpyruvate (PEP)

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

Pyruvate kinase (PK)

Lactate dehydrogenase (LDH)

Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5

mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add fresh).

UV-transparent 96-well plate or cuvettes

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:

Kinase Assay Buffer

1 mM ATP

2 mM PEP

0.2 mM NADH

10 units/mL PK

10 units/mL LDH

Variable concentrations of sedoheptulose (e.g., 0-1000 µM for Km determination)

Enzyme Preparation: Dilute recombinant SHPK to the desired concentration in ice-cold

Kinase Assay Buffer.

Reaction Initiation:
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Add the Reagent Master Mix to each well of the 96-well plate.

Initiate the reaction by adding the diluted SHPK. The final reaction volume should be 100

µL.

For blank controls, add buffer instead of SHPK.

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C.

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis:

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time

curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Plot the reaction velocity against the sedoheptulose concentration and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Radiometric Assay
This "gold standard" assay directly measures the incorporation of radiolabeled phosphate from

[γ-³²P]ATP into sedoheptulose.[12] It is highly sensitive and provides a direct measure of

kinase activity.

Materials:

Recombinant human SHPK

Sedoheptulose

ATP

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

Kinase Reaction Buffer: 25 mM HEPES, pH 7.6, 20 mM KCl, 10 mM MgCl₂.[12]

Thin-Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

TLC Developing Solvent: Methanol:Chloroform:Water (5:5:1, v/v/v).[12]
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Phosphorimager or scintillation counter

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

Kinase Reaction Buffer

10 mM Sedoheptulose

10 mM ATP

1 µCi [γ-³²P]ATP

Recombinant SHPK (e.g., 1 µg)

Make up the final volume to 25 µL with sterile water.

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

TLC Separation:

Spot 2 µL of the reaction mixture onto a TLC plate.

Allow the spot to air dry completely.

Develop the TLC plate in the Developing Solvent until the solvent front is approximately 1

cm from the top of the plate.

Air dry the TLC plate.

Quantification:

Expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager.

Alternatively, scrape the spots corresponding to S7P (which remains at the origin) and

unreacted ATP into separate scintillation vials and quantify the radioactivity using a
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scintillation counter.

Calculate the amount of ³²P incorporated into sedoheptulose-7-phosphate based on the

specific activity of the [γ-³²P]ATP.

Protocol 3: LC-MS/MS Assay for Sedoheptulose-7-
Phosphate Quantification
This method offers high sensitivity and specificity for the direct measurement of the reaction

product, sedoheptulose-7-phosphate.

Materials:

Recombinant human SHPK

Sedoheptulose

ATP

Kinase Reaction Buffer (as in Protocol 2)

Quenching Solution: Cold 80% Methanol

LC-MS/MS system with a triple quadrupole mass spectrometer

HILIC or ion-pair chromatography column

Procedure:

Enzymatic Reaction:

Set up the kinase reaction as described in the Radiometric Assay (Protocol 2), but without

the [γ-³²P]ATP.

Incubate at 37°C for the desired time.

Sample Preparation:

Stop the reaction by adding 4 volumes of ice-cold 80% methanol.
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Vortex and incubate at -20°C for 30 minutes to precipitate the protein.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a

vacuum concentrator.

Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-

MS/MS analysis.

LC-MS/MS Analysis:

Chromatography:

Column: HILIC column (e.g., Amide or ZIC-pHILIC)

Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

Mobile Phase B: Acetonitrile

Gradient: A linear gradient from high organic to high aqueous mobile phase.

Mass Spectrometry:

Ionization Mode: Negative electrospray ionization (ESI-)

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of

sedoheptulose-7-phosphate (m/z 289) to a specific product ion (e.g., m/z 97, [PO₃]⁻).

Optimize instrument parameters (e.g., collision energy, declustering potential) for

maximal sensitivity.

Quantification:

Generate a standard curve using known concentrations of sedoheptulose-7-phosphate.

Quantify the amount of S7P in the samples by comparing their peak areas to the standard

curve.
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Conclusion
The choice of assay for sedoheptulose kinase activity will depend on the specific research

question, available equipment, and desired throughput. The coupled-enzyme assay is ideal for

continuous monitoring and high-throughput screening of inhibitors. The radiometric assay offers

high sensitivity and a direct measure of enzymatic activity. The LC-MS/MS method provides the

highest specificity and is well-suited for detailed kinetic studies and analysis in complex

biological matrices. By following these detailed protocols, researchers can obtain robust and

reproducible data on sedoheptulose kinase activity, facilitating further investigation into its

biological roles and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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